molecular formula C20H22FN5O B5630210 2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one

2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one

Cat. No. B5630210
M. Wt: 367.4 g/mol
InChI Key: NBGFRFHKDIDYSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves multi-step chemical processes that yield high-purity products. For example, the synthesis of similar fluorophenyl and triazolyl derivatives has been reported, employing strategies like single crystal diffraction for structure determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). These methodologies offer insights into the potential synthetic routes for our compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing planar conformations and specific orientations of functional groups (Senga, Kanamori, Nishigaki, & Yoneda, 1976). Such analyses are crucial for understanding the spatial arrangement of atoms within the molecule, which affects its reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving similar compounds often involve cycloaddition, nitrosation, and cyclization processes, leading to the formation of various heterocyclic structures (Bonacorso, Magalhães, Dal Forno, Líbero, Hoerner, Frizzo, Martins, & Zanatta, 2019). These reactions are pivotal for generating compounds with desired chemical properties for further applications.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, are determined through experimental studies. For compounds with similar functional groups, these properties are influenced by molecular structure and intermolecular interactions, such as hydrogen bonding and π-π stacking (Daoui, Faizi, El Kalai, Saddik, Dege, Karrouchi, & Benchat, 2019).

Chemical Properties Analysis

The chemical properties, like reactivity towards different reagents, stability under various conditions, and ability to undergo specific reactions, are essential for understanding the compound's utility. The study of related compounds has shown a range of reactions, including cyclocondensation and alkylation, which are crucial for modifying the chemical structure and enhancing the compound's applications (Collins, Hughes, & Johnson, 1999).

Mechanism of Action

The mechanism of action of this compound is related to its neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

properties

IUPAC Name

2-[[5-cyclopentyl-2-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-5,6-dimethylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c1-13-11-19(27)25(23-14(13)2)12-18-22-20(15-5-3-4-6-15)24-26(18)17-9-7-16(21)8-10-17/h7-11,15H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFRFHKDIDYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC2=NC(=NN2C3=CC=C(C=C3)F)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one

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